molecular formula C7H7BrO2S B13081988 3-Bromo-5-ethylthiophene-2-carboxylic acid

3-Bromo-5-ethylthiophene-2-carboxylic acid

Cat. No.: B13081988
M. Wt: 235.10 g/mol
InChI Key: HCJCGMNBHGXUNS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-5-ethylthiophene-2-carboxylic acid typically involves the bromination of 5-ethylthiophene-2-carboxylic acid. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-5°C to ensure controlled bromination . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethylthiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target .

Properties

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

3-bromo-5-ethylthiophene-2-carboxylic acid

InChI

InChI=1S/C7H7BrO2S/c1-2-4-3-5(8)6(11-4)7(9)10/h3H,2H2,1H3,(H,9,10)

InChI Key

HCJCGMNBHGXUNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)C(=O)O)Br

Origin of Product

United States

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